Trifluoroacetamide,-(4-bromobenzyl)
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Overview
Description
Trifluoroacetamide,-(4-bromobenzyl) is an organic compound that features a bromobenzyl group attached to a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoroacetamide,-(4-bromobenzyl) typically involves the reaction of 4-bromobenzylamine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
4-Bromobenzylamine+Trifluoroacetic anhydride→Trifluoroacetamide,-(4-bromobenzyl)
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for Trifluoroacetamide,-(4-bromobenzyl) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetamide,-(4-bromobenzyl) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and other substituted benzyl derivatives.
Oxidation: Products include 4-bromobenzaldehyde and 4-bromobenzoic acid.
Reduction: Products include 4-bromobenzylamine and other reduced amide derivatives.
Scientific Research Applications
Trifluoroacetamide,-(4-bromobenzyl) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trifluoroacetamide,-(4-bromobenzyl) involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological macromolecules, while the bromobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar structure but lacks the trifluoroacetamide group.
4-Bromobenzylamine: Precursor in the synthesis of Trifluoroacetamide,-(4-bromobenzyl).
Trifluoroacetamide: Lacks the bromobenzyl group but shares the trifluoroacetamide moiety.
Uniqueness
Trifluoroacetamide,-(4-bromobenzyl) is unique due to the presence of both the bromobenzyl and trifluoroacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMQVIMVBTEOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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